7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol 7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0842781
InChI: InChI=1S/C18H19NO4S/c1-3-18(20)11-12-19(17-13-14(23-2)9-10-16(17)18)24(21,22)15-7-5-4-6-8-15/h3-10,13,20H,1,11-12H2,2H3
SMILES: COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O
Molecular Formula: C18H19NO4S
Molecular Weight: 345.4 g/mol

7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol

CAS No.:

Cat. No.: VC0842781

Molecular Formula: C18H19NO4S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol -

Specification

Molecular Formula C18H19NO4S
Molecular Weight 345.4 g/mol
IUPAC Name 1-(benzenesulfonyl)-4-ethenyl-7-methoxy-2,3-dihydroquinolin-4-ol
Standard InChI InChI=1S/C18H19NO4S/c1-3-18(20)11-12-19(17-13-14(23-2)9-10-16(17)18)24(21,22)15-7-5-4-6-8-15/h3-10,13,20H,1,11-12H2,2H3
Standard InChI Key HRDURTWVXBTWLH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O
Canonical SMILES COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator